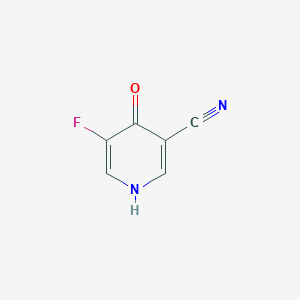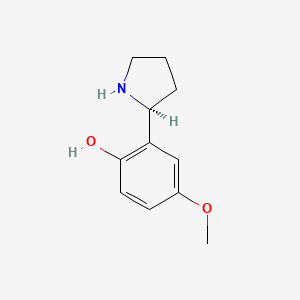
(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol is a chiral compound that belongs to the class of phenolic compounds. It features a methoxy group at the 4-position and a pyrrolidin-2-yl group at the 2-position of the phenol ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and pyrrolidine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-methoxyphenol with a suitable reagent to introduce the pyrrolidin-2-yl group at the 2-position.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrrolidine moiety.
Wissenschaftliche Forschungsanwendungen
(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and redox reactions, while the pyrrolidine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenol: Lacks the pyrrolidine moiety and has different biological activities.
2-(Pyrrolidin-2-yl)phenol: Lacks the methoxy group and exhibits different chemical reactivity.
Pyrrolidin-2-one: A structurally related compound with distinct chemical and biological properties.
Uniqueness
(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol is unique due to the presence of both the methoxy and pyrrolidine groups, which confer specific chemical reactivity and biological activities. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different properties compared to the ®-enantiomer.
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24 g/mol |
IUPAC-Name |
4-methoxy-2-[(2S)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C11H15NO2/c1-14-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
GOQWMVJELWRTOP-JTQLQIEISA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)O)[C@@H]2CCCN2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


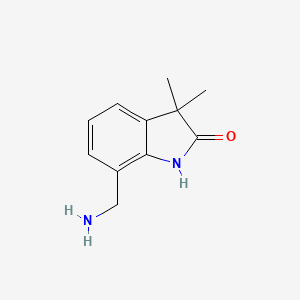
![2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)
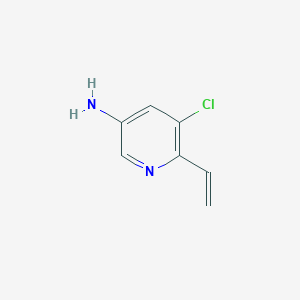
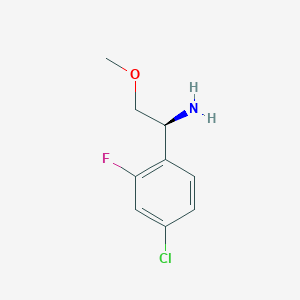
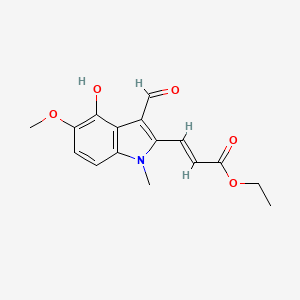

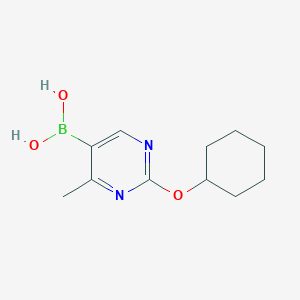
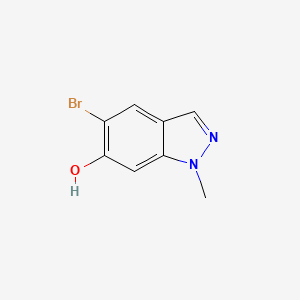

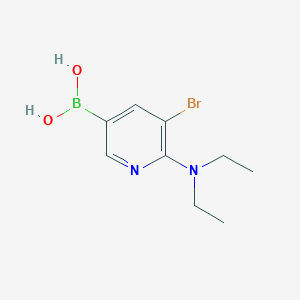

![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
![(R)-5-Amino-4-(benzo[d]thiazol-2-yl)-1-(2-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12968294.png)
